molecular formula C12H13NO2 B11894737 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

Cat. No.: B11894737
M. Wt: 203.24 g/mol
InChI Key: RDJCTSNRZLOPGW-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Scaffolds as Pivotal Building Blocks in Organic Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a ubiquitous and vital motif in the landscape of organic chemistry. nih.govderpharmachemica.comresearchgate.netnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance. nih.govderpharmachemica.comresearchgate.netbenthamscience.com The indole scaffold serves as a foundational element in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.govbiosynth.com

The chemical versatility of the indole nucleus allows for its modification to produce a wide range of derivatives with diverse pharmacological activities. benthamscience.comijpsr.com This has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. nih.govresearchgate.net Many drugs containing the indole core are used to treat a variety of diseases, with examples including the anti-inflammatory drug indomethacin (B1671933) and the anti-cancer agent vincristine. derpharmachemica.combenthamscience.com The rich chemistry of indoles, particularly their susceptibility to electrophilic substitution at the C-3 position, provides a powerful tool for synthetic chemists to construct complex molecules. nih.govbhu.ac.in

Elucidation of Acetal (B89532) Functional Groups as Strategic Protecting Groups and Versatile Synthons

Acetal functional groups, characterized by the R2C(OR')2 connectivity, play a crucial dual role in organic synthesis. dbpedia.org Historically, they are most recognized for their function as protecting groups for aldehydes and ketones. chemistrysteps.comjove.compearson.comlibretexts.orgwikipedia.org This protective strategy is essential in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to prevent unwanted side reactions. chemistrysteps.comjove.com Acetals are stable under basic and neutral conditions, as well as in the presence of many oxidizing and reducing agents and nucleophiles, making them robust protectors. jove.comlibretexts.org The formation of an acetal is a reversible process, typically achieved by reacting the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. chemistrysteps.compearson.com The carbonyl group can be readily regenerated by hydrolysis with aqueous acid. jove.com

Beyond their role as protecting groups, acetals can also function as versatile synthons, which are molecular fragments used to build larger molecules. youtube.com For instance, the reactivity of acetals can be harnessed to form new carbon-carbon bonds under specific conditions. youtube.com The development of methods to activate acetals has expanded their utility, allowing them to participate in a variety of chemical transformations beyond simple protection and deprotection. youtube.com

Rationale for the Academic Investigation of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole as a Model System

The compound 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole serves as an excellent model system for investigating the interplay between an indole core and an acetal functionality. The placement of the 1,3-dioxolane (B20135) group at the C-3 position of the indole is significant. The C-3 position is the most reactive site for electrophilic substitution on the indole ring, and introducing a group here can influence the subsequent reactivity of the entire molecule. nih.govbhu.ac.in

The methyl group at the 5-position of the indole ring provides a useful spectroscopic marker and can also subtly influence the electronic properties of the indole system. The study of this specific molecule allows researchers to explore how the acetal group can be used to protect the C-3 position while other transformations are carried out on the indole nucleus or the N-H group. Conversely, it allows for the investigation of how the indole moiety might influence the stability and reactivity of the acetal. The synthesis and reactions of this compound can provide valuable insights into the development of new synthetic methodologies for creating more complex indole-based molecules.

Historical Context of Indole and Acetal Chemistry Intersections

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. bhu.ac.inwikipedia.org A major breakthrough in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains widely used today. wikipedia.orgthermofisher.comarkat-usa.org

The study of acetals also has a long history, with their initial development focused on understanding their formation and stability. The concept of using functional groups to protect more reactive parts of a molecule became a fundamental principle of organic synthesis in the 20th century. While the direct historical intersection of indole and acetal chemistry is not a singular, well-defined event, the use of acetals to protect carbonyl functionalities within molecules that also contain an indole ring is a logical and practical application of established synthetic principles. As the field of organic synthesis grew more sophisticated, chemists began to combine these two areas of chemistry to achieve the synthesis of complex natural products and pharmaceutical agents that feature both an indole scaffold and a protected (or latent) carbonyl group.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

InChI

InChI=1S/C12H13NO2/c1-8-2-3-11-9(6-8)10(7-13-11)12-14-4-5-15-12/h2-3,6-7,12-13H,4-5H2,1H3

InChI Key

RDJCTSNRZLOPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3OCCO3

Origin of Product

United States

Strategic Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl 5 Methyl 1h Indole

Retrosynthetic Dissection of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available, or easily synthesized precursors.

Analysis of Disconnection at the Indole (B1671886) C3-Acetal Carbon-Carbon Bond

A primary retrosynthetic disconnection for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole involves cleaving the carbon-carbon bond between the indole C3 position and the acetal (B89532) carbon of the dioxolane ring. This disconnection is logical due to the nucleophilic character of the indole ring at the C3 position, which facilitates bond formation with a suitable electrophile. This strategy simplifies the target molecule into two key fragments: the 5-methyl-1H-indole nucleus and an electrophilic 1,3-dioxolane-containing synthon.

This approach allows for the separate synthesis of the indole core and the side chain, which can then be coupled in a final step. A common method to achieve this is through the alkylation of 5-methylindole (B121678) with an appropriate electrophile, such as 2-(bromomethyl)-1,3-dioxolane. nih.govmdpi.comnih.gov

Alternatively, the C3 side chain can be constructed from a C3-formyl group. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C3 position of electron-rich indoles. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.orgwikipedia.org The resulting 5-methyl-1H-indole-3-carbaldehyde can then be converted to the target compound through acetalization with ethylene (B1197577) glycol or via a Wittig-type reaction. youtube.comlibretexts.orgyoutube.com

Identification of Precursors for the 5-Methyl-1H-indole Core

The 5-methyl-1H-indole core can be synthesized through various established methods. The choice of precursors depends on the selected synthetic route. For the Fischer indole synthesis, the key precursor is p-tolylhydrazine or its hydrochloride salt. sigmaaldrich.comnih.gov This is typically reacted with a suitable carbonyl compound.

Identification of Precursors for the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane moiety is typically introduced as an electrophilic species or constructed from a carbonyl precursor. A key precursor for direct alkylation is 2-(bromomethyl)-1,3-dioxolane . This compound can be synthesized from the reaction of ethylene glycol and acetaldehyde (B116499) followed by bromination. chemicalbook.com

If the synthetic strategy involves the formation of the dioxolane ring at a later stage, the precursor would be ethylene glycol , which is reacted with an aldehyde, in this case, 5-methyl-1H-indole-3-carbaldehyde, under acidic conditions.

For a Wittig-based approach, a phosphorus ylide containing the dioxolane moiety is required. This can be prepared from a phosphonium (B103445) salt, such as ((1,3-dioxolan-2-yl)methyl)triphenylphosphonium bromide .

Indole Ring Construction Approaches Relevant to the 5-Methyl-1H-indole Nucleus

The construction of the indole ring is a pivotal step in the synthesis of the target molecule. Two of the most powerful and versatile methods, the Fischer and Leimgruber-Batcho syntheses, are particularly well-suited for preparing substituted indoles like the 5-methyl-1H-indole nucleus.

Adaptations of the Fischer Indole Synthesis for Substituted Indoles

The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring system. google.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. wikipedia.org For the synthesis of 5-methyl-1H-indole, the reaction would utilize p-tolylhydrazine and a suitable aldehyde or ketone.

The general reaction is as follows:

p-Tolylhydrazine + Carbonyl Compound → 5-Methyl-1H-indole

A variety of acids can be employed as catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride. google.com The choice of carbonyl compound will determine the substitution pattern at the C2 and C3 positions of the resulting indole. To obtain an unsubstituted C2 and C3, as is the case in the 5-methyl-1H-indole precursor, a simple aldehyde like formaldehyde (B43269) or its equivalent is required. However, direct C3 functionalization can be achieved by using a carbonyl compound that already contains the desired side chain or a precursor to it. For instance, reaction with an appropriately protected keto-acetal could, in principle, directly yield the target structure, though regioselectivity can be an issue with unsymmetrical ketones. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

Feature Description
Reactants Arylhydrazine and an aldehyde or ketone.
Conditions Acidic (Brønsted or Lewis acids).
Key Intermediate Arylhydrazone.
Mechanism Involves a google.comgoogle.com-sigmatropic rearrangement.

| Versatility | Allows for a wide range of substituted indoles. |

A specific example for a related synthesis is the reaction of p-tolylhydrazine hydrochloride with phenylacetylene, catalyzed by polyphosphoric acid (PPA), to yield 5-methyl-2-phenyl-1H-indole. mdpi.com

Utility of the Leimgruber-Batcho Indole Synthesis for Regioselective Functionalization

The Leimgruber-Batcho indole synthesis provides a powerful and often high-yielding alternative to the Fischer synthesis, particularly for indoles that are unsubstituted at the C2 and C3 positions. wikipedia.org This two-step process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of the enamine yields the indole. chemicalbook.comclockss.org

For the synthesis of 5-methyl-1H-indole, the starting material is 4-methyl-2-nitrotoluene. The key advantage of this method is its high regioselectivity for the formation of the indole ring.

Step 1: Enamine Formation 4-Methyl-2-nitrotoluene + DMF-DMA → β-(Dimethylamino)-2-nitro-4-methylstyrene

Step 2: Reductive Cyclization β-(Dimethylamino)-2-nitro-4-methylstyrene → 5-Methyl-1H-indole

A variety of reducing agents can be used for the cyclization step, including palladium on carbon with hydrogen gas, or tin(II) chloride. wikipedia.org Recent advancements have focused on developing one-pot procedures to streamline this synthesis. journalijar.com This method is particularly advantageous as it avoids the often harsh acidic conditions of the Fischer synthesis and starts from readily available nitrotoluene derivatives. wikipedia.org

Table 2: Key Features of the Leimgruber-Batcho Indole Synthesis

Feature Description
Reactants o-Nitrotoluene and a formamide acetal.
Conditions Step 1: Heat. Step 2: Reduction.
Key Intermediate Enamine.
Advantages High yields, mild conditions, good for C2,C3-unsubstituted indoles.

| Regioselectivity | Excellent control over the position of substituents. |

Modern Transition Metal-Catalyzed Indolization Protocols (e.g., Larock Indole Synthesis)

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of indoles, offering high efficiency and broad functional group tolerance. mdpi.comarabjchem.org Among these, the Larock indole synthesis stands out as a powerful method for constructing 2,3-disubstituted indoles. wikipedia.orgsynarchive.com This palladium-catalyzed heteroannulation reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org

For the synthesis of the 5-methyl-1H-indole core, a key starting material would be 2-iodo-4-methylaniline. The Larock protocol generally employs a palladium(II) acetate (B1210297) catalyst, which is reduced in situ to Pd(0). wikipedia.orgub.edu The reaction mechanism proceeds through oxidative addition of the o-iodoaniline to the Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne. Subsequent intramolecular cyclization via nitrogen displacement of the halide and reductive elimination yields the indole product. ub.edu

A variety of alkynes can be utilized in the Larock synthesis, providing flexibility in the final product. wikipedia.org To achieve the desired C3-substituent, an alkyne precursor to the dioxolane group would be necessary. The reaction conditions are often optimized with the addition of a chloride source, such as lithium chloride or n-butylammonium chloride, and a base like potassium carbonate. wikipedia.org While the original Larock conditions often used "ligand-less" palladium catalysts, modern variations have employed phosphine (B1218219) ligands to modulate reactivity and improve yields. nih.gov

Table 1: Key Parameters in Larock Indole Synthesis
ParameterDescriptionTypical Reagents/Conditions
Palladium Catalyst Typically Pd(OAc)₂ which is reduced in situ.Pd(OAc)₂, Pd₂(dba)₃
Aniline (B41778) Substrate An ortho-haloaniline, most commonly ortho-iodoaniline.2-iodo-4-methylaniline
Alkyne Substrate A disubstituted alkyne that will form the 2 and 3 positions of the indole.Varies depending on desired substituents.
Base To neutralize the HX formed during the reaction.K₂CO₃, Na₂CO₃, acetates
Chloride Source Often improves reaction efficiency.LiCl, n-Bu₄NCl
Solvent A polar aprotic solvent is typically used.DMF, 1,4-dioxane
Temperature Reactions are typically run at elevated temperatures.60-100 °C

Alternative Cyclization Methods for 1H-Indole Formation

Beyond the Larock synthesis, a plethora of other cyclization methods exist for the formation of the 1H-indole nucleus. nih.govpharmaguideline.com These can be broadly categorized and selected based on the availability of starting materials and desired substitution patterns.

Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde. byjus.com For the target molecule, 4-methylphenylhydrazine (B1211910) would be reacted with a suitable carbonyl compound that could be later converted to the dioxolane. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. stackexchange.com

Leimgruber-Batcho Indole Synthesis: This method is particularly useful for producing indoles from o-nitrotoluenes. The o-nitrotoluene is first reacted with a formamide acetal to form an enamine, which is then reductively cyclized to the indole. pharmaguideline.com

Reissert Synthesis: This approach involves the condensation of an ortho-nitro-toluene derivative with diethyl oxalate (B1200264) in the presence of a base. The resulting α-keto ester is then reductively cyclized to form the indole. pharmaguideline.com

Palladium-Catalyzed Cyclization of 2-Alkynylanilines: This method involves the intramolecular cyclization of a 2-alkynylaniline derivative. mdpi.com The synthesis of the required 4-methyl-2-alkynylaniline precursor is a key step in this approach.

Copper-Catalyzed Cyclization: Copper catalysts have also been employed for the cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles under mild conditions. organic-chemistry.org

Considerations for Direct Methylation at the C5 Position or Precursor Design

The introduction of the methyl group at the C5 position can be achieved either by direct methylation of a pre-formed indole ring or by utilizing a precursor that already contains the methyl group.

Direct C-H functionalization of the indole benzene (B151609) ring has been a significant area of research. nih.gov However, achieving regioselectivity can be challenging due to the multiple reactive sites on the indole nucleus. nih.gov While methods for direct C5-alkylation of indoles have been developed, they often require specific directing groups to achieve the desired regioselectivity. nih.govnih.gov For instance, a pivaloyl directing group at the C3 position has been shown to facilitate direct arylation at the C4 and C5 positions. nih.gov

A more straightforward and often higher-yielding approach is to start with a precursor that already contains the methyl group in the desired position. For many of the aforementioned indole syntheses (Fischer, Larock, etc.), starting with a 4-methyl-substituted aniline or phenylhydrazine (B124118) derivative is the most common and effective strategy. wikipedia.orgbyjus.com For example, 4-methylaniline or p-toluidine (B81030) is a readily available starting material for the synthesis of 2-iodo-4-methylaniline, the key precursor for the Larock synthesis.

Formation of the 1,3-Dioxolane Ring at the Indole C3 Position

Acid-Catalyzed Acetalization of Carbonyl Precursors with Ethylene Glycol

The most common method for the formation of a 1,3-dioxolane is the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. In this context, the precursor would be 5-methyl-1H-indole-3-carboxaldehyde. This reaction is an equilibrium process, and the removal of water is typically required to drive the reaction to completion.

The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the 1,3-dioxolane ring.

Chemoselective Acetalization in the Presence of the Indole Heterocycle

A key consideration in this step is the potential for side reactions involving the indole nucleus itself. The indole ring is electron-rich and can be sensitive to acidic conditions. The N-H proton is acidic, and the C3 position is particularly nucleophilic. Therefore, achieving chemoselective acetalization of the C3-aldehyde without affecting the indole core is crucial.

The reactivity of the indole nitrogen can be a concern, as it can be protonated or participate in undesired side reactions under strongly acidic conditions. However, the acetalization is typically carried out under relatively mild acidic conditions, which minimizes these side reactions. The choice of a suitable acid catalyst and careful control of reaction conditions are paramount to ensure the integrity of the indole ring system.

Optimization of Catalyst Systems and Reaction Conditions for Dioxolane Formation

To maximize the yield of the desired 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole and minimize side products, optimization of the reaction conditions is essential.

Table 2: Optimization Parameters for Dioxolane Formation
ParameterDescriptionTypical Reagents/Conditions
Acid Catalyst Provides the necessary proton source for the reaction.p-Toluenesulfonic acid (p-TSA), pyridinium (B92312) p-toluenesulfonate (PPTS), Amberlyst resins
Solvent A solvent that allows for the azeotropic removal of water.Toluene (B28343), benzene
Water Removal To drive the equilibrium towards the product.Dean-Stark apparatus, molecular sieves
Temperature Typically refluxing conditions to facilitate water removal.Reflux temperature of the chosen solvent
Stoichiometry An excess of ethylene glycol is often used.1.1 to 2 equivalents of ethylene glycol

Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA) and pyridinium p-toluenesulfonate (PPTS), with the latter being a milder option that can be beneficial in preventing degradation of the indole ring. Solid acid catalysts, such as Amberlyst resins, can also be employed for easier workup and catalyst removal. chemicalbook.com The reaction is typically performed in a solvent like toluene or benzene, which forms an azeotrope with water, allowing for its continuous removal using a Dean-Stark apparatus. The use of an excess of ethylene glycol can also help to shift the equilibrium towards the formation of the dioxolane.

Water Removal Strategies to Drive Acetalization Equilibrium

The formation of an acetal from an aldehyde and a diol is a reversible reaction. To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed. Several effective strategies are employed for this purpose in the synthesis of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole from its precursor, 3-formyl-5-methyl-1H-indole, and ethylene glycol.

Azeotropic Distillation using a Dean-Stark Apparatus: One of the most common and efficient methods for water removal is azeotropic distillation using a Dean-Stark apparatus. uobabylon.edu.iqwikipedia.org The reaction is typically conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. uobabylon.edu.iqyoutube.com As the mixture is heated to reflux, the water-solvent azeotrope vaporizes, condenses in the reflux condenser, and collects in the graduated trap of the Dean-Stark apparatus. wikipedia.orgyoutube.com Since water is denser than these non-polar solvents, it settles at the bottom of the trap, while the solvent overflows and returns to the reaction flask. youtube.com This continuous removal of water effectively shifts the equilibrium towards acetal formation, leading to high yields of the desired product. uobabylon.edu.iq

Use of Chemical Dehydrating Agents: Another strategy involves the use of chemical agents that react with water.

Orthoesters: Alkyl orthoformates, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF), are highly effective dehydrating agents. researchgate.netwikipedia.org They react with the water produced during acetalization to form an alcohol and an ester, thereby removing water from the equilibrium. wikipedia.org This method is advantageous as it can often be performed under milder conditions than azeotropic distillation.

Molecular Sieves: Anhydrous inorganic salts or molecular sieves can also be used to sequester water. A modified apparatus, replacing the traditional Dean-Stark trap with an addition funnel containing 4Å molecular sieves, has been shown to be effective, particularly for small-scale reactions. caltech.edulibretexts.org The sieves are placed in a separate compartment from the reaction mixture to avoid interference with acid catalysts. caltech.edu

The choice of water removal strategy depends on the scale of the reaction, the sensitivity of the substrates to heat, and the desired reaction conditions. The table below summarizes these common strategies.

Strategy Description Typical Solvents/Reagents Advantages Considerations
Azeotropic Distillation Continuous removal of water as a low-boiling azeotrope using a Dean-Stark trap. wikipedia.orgToluene, BenzeneHighly efficient for large-scale reactions; visually monitor reaction progress. youtube.comRequires high temperatures; potential for side reactions with sensitive substrates.
Orthoesters Chemical removal of water by reaction with an orthoester. researchgate.netTrimethyl orthoformate (TMOF), Triethyl orthoformate (TEOF)Mild reaction conditions; acts as both solvent and dehydrating agent. wikipedia.orgStoichiometric use of reagent required; may introduce byproducts.
Molecular Sieves Physical sequestration of water by porous aluminosilicates. libretexts.org4Å Molecular SievesMild conditions; suitable for small-scale and acid-sensitive reactions. caltech.eduSieves must be activated; can be less efficient for large amounts of water.

Acetal Exchange Reactions Utilizing Orthoesters

Acetal exchange, also known as transacetalization, provides an alternative route to acetal formation. In this approach, an existing acetal, typically a dimethyl or diethyl acetal, is reacted with a different alcohol in the presence of an acid catalyst. For the synthesis of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, this would involve the reaction of 3-formyl-5-methyl-1H-indole with an orthoester like trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF) in the presence of an acid catalyst to first form a simple dialkyl acetal, which can then undergo exchange with ethylene glycol.

However, a more direct and common application of orthoesters in this context is their use as both a reactant and a water scavenger. researchgate.netatamanchemicals.com The reaction of 3-formyl-5-methyl-1H-indole with ethylene glycol can be performed in the presence of TMOF and an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). nih.govacs.org

The mechanism proceeds via several equilibria:

Protonation of the formyl group of the indole by the acid catalyst.

Nucleophilic attack by ethylene glycol to form a hemiacetal.

Protonation of the hemiacetal hydroxyl group, followed by elimination of water to form an oxocarbenium ion.

The orthoformate scavenges the eliminated water.

Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety on the oxocarbenium ion.

Deprotonation to yield the stable 1,3-dioxolane ring.

Recent studies have highlighted the use of orthoesters as versatile reagents in the formylation and subsequent protection of indoles. For instance, TMOF in the presence of BF₃·OEt₂ can directly formylate indoles, suggesting the in situ formation and reactivity of acetal-like species. nih.govacs.org This reactivity underscores the utility of orthoesters in facilitating the formation of the dioxolane ring on the indole scaffold.

Convergent and Divergent Synthetic Route Planning

Sequential Assembly of the Indole and Acetal Fragments

A sequential, or linear, synthesis is the most straightforward approach and can be considered a type of convergent strategy where the final molecule is assembled from pre-formed fragments. In this case, the synthesis would logically proceed by first establishing the core indole structure, followed by functionalization at the C3 position, and finally the installation of the acetal.

A plausible and common sequential route is as follows:

Synthesis of 5-Methyl-1H-indole: This starting material is commercially available or can be synthesized via classic indole syntheses, such as the Fischer indole synthesis from p-tolylhydrazine and a suitable carbonyl compound. wikipedia.org

Formylation at C3: The most electron-rich position of the indole ring, C3, can be formylated using various methods. The Vilsmeier-Haack reaction is a highly efficient and widely used method for this transformation, employing a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This reaction would convert 5-methyl-1H-indole into 3-formyl-5-methyl-1H-indole.

Acetalization: The final step is the protection of the formyl group as a 1,3-dioxolane. This is achieved by reacting 3-formyl-5-methyl-1H-indole with ethylene glycol under acidic catalysis, using one of the water removal strategies discussed in section 2.3.4.

This sequential approach is reliable and allows for the isolation and purification of each intermediate, ensuring the purity of the final product.

Exploration of One-Pot or Multicomponent Reactions for Efficiency

To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot or multicomponent reactions (MCRs) are highly desirable. nih.govnih.gov While a specific MCR for the direct synthesis of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole is not prominently reported, the principles of MCRs can be applied to design a more streamlined synthesis.

A potential one-pot procedure could involve the reaction of 5-methyl-1H-indole with a formylating agent and ethylene glycol simultaneously in the same reaction vessel. For example, a reaction could be devised where the Vilsmeier-Haack formylation is performed, and upon completion, ethylene glycol and an acid catalyst are added directly to the reaction mixture to facilitate in situ acetalization.

Furthermore, a divergent synthetic strategy could be employed starting from a common intermediate to generate a library of related compounds. nih.govnih.gov For instance, 3-formyl-5-methyl-1H-indole could serve as a branching point. Reaction with ethylene glycol yields the target compound, while reactions with other diols or dithiols could produce a variety of related acetals and thioacetals. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Synthetic Strategy Description Key Steps Advantages Disadvantages
Sequential Assembly Step-by-step synthesis and isolation of intermediates.1. Indole formation. 2. C3-Formylation. 3. Acetalization.Reliable, easier to troubleshoot, high purity of intermediates.Time-consuming, lower overall yield, more solvent waste.
One-Pot Reaction Multiple reaction steps are performed in the same flask without isolating intermediates.Formylation followed by in situ acetalization.Increased efficiency, saves time and resources, greener approach.Requires compatible reaction conditions, can be difficult to optimize.
Divergent Synthesis A common intermediate is used to create a library of diverse but structurally related compounds. nih.govUsing 3-formyl-5-methyl-1H-indole to react with various diols/dithiols.Efficient for library generation, ideal for SAR studies.Requires a robust and versatile key intermediate.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purity of the final compound and its synthetic intermediates is crucial, especially for applications in materials science and medicinal chemistry. Standard and advanced purification techniques are employed at each stage of the synthesis.

Purification of 3-formyl-5-methyl-1H-indole: The key intermediate, 3-formyl-5-methyl-1H-indole, is typically a solid. After workup of the formylation reaction, the crude product can be purified by:

Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing indole derivatives include ethanol (B145695), ethyl acetate, or mixtures of ethyl acetate and hexanes.

Column Chromatography: If recrystallization does not provide sufficient purity, silica (B1680970) gel column chromatography is employed. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and baseline polar material. beilstein-journals.org

Purification of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole: The final product, being less polar than the starting aldehyde, is also typically purified by chromatography and/or recrystallization.

Column Chromatography: Flash chromatography on silica gel is the method of choice for the initial purification after the reaction workup. nih.gov The polarity of the eluent system would be adjusted to achieve good separation; for instance, a mixture of ethyl acetate and petroleum ether or hexanes is commonly used. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Crystallization: Once a reasonably pure fraction is obtained from chromatography, crystallization can be used to obtain a highly pure, crystalline solid. The choice of solvent is critical and can be determined by small-scale solubility tests.

For all purification steps, characterization of the purified compound is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure and assess the purity of the isolated compounds.

Elucidation of Reaction Mechanisms and Detailed Reactivity Studies of 3 1,3 Dioxolan 2 Yl 5 Methyl 1h Indole

Mechanistic Pathways Governing Acetal (B89532) Formation and Hydrolysis within the Indole (B1671886) Framework

The 3-(1,3-dioxolan-2-yl) group is a cyclic acetal, a functional group that serves as a protective moiety for the carbonyl group of 5-methyl-1H-indole-3-carboxaldehyde. The formation and hydrolysis of this acetal are governed by equilibrium-controlled processes that are catalyzed by acid. organicchemistrytutor.comlibretexts.org Understanding these mechanistic pathways is crucial for the strategic manipulation of this compound in synthetic chemistry. The reaction involves the acid-catalyzed addition of ethylene (B1197577) glycol to the aldehyde, a process that is reversible by the addition of aqueous acid. libretexts.org

The formation of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole from 5-methyl-1H-indole-3-carboxaldehyde and ethylene glycol does not proceed under neutral or basic conditions because an alcohol is a weak nucleophile and a hydroxyl group is a poor leaving group. masterorganicchemistry.comlibretexts.org The reaction requires an acid catalyst to activate the carbonyl group. libretexts.org The mechanism is a sequence of protonation and deprotonation steps, along with nucleophilic attack and elimination. organicchemistrytutor.comyoutube.com

The key steps in the formation of the dioxolane ring are as follows:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the indole-3-carboxaldehyde (B46971), significantly increasing the electrophilicity of the carbonyl carbon. libretexts.org

First Nucleophilic Attack : A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. libretexts.orglibretexts.org

Deprotonation to form a Hemiacetal : A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, yielding a neutral hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com A hemiacetal contains one -OR group and one -OH group on the same carbon. organicchemistrytutor.com

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.orglibretexts.org

Elimination of Water and Formation of a Carbocation : The lone pair of electrons on the remaining oxygen atom helps to push out the water molecule, leading to the formation of a resonance-stabilized carbocation, specifically an oxonium ion. libretexts.orgyoutube.com This intermediate is stabilized by the delocalization of the positive charge onto the oxygen atom. chegg.com

Second Nucleophilic Attack : The second hydroxyl group of the same ethylene glycol molecule acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dioxolane ring. libretexts.org

Final Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the neutral acetal product, 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole. libretexts.org

The hydrolysis of the acetal back to the aldehyde and ethylene glycol follows the exact reverse of this mechanistic pathway, initiated by the protonation of one of the acetal oxygen atoms in the presence of excess water. organicchemistrytutor.com

Step Process Description
1 Protonation The carbonyl oxygen of 5-methyl-1H-indole-3-carboxaldehyde is protonated by an acid catalyst. libretexts.org
2 Nucleophilic Attack The weakly nucleophilic ethylene glycol attacks the activated carbonyl carbon. libretexts.org
3 Deprotonation A proton is removed to form the neutral hemiacetal intermediate. libretexts.org
4 Protonation The hydroxyl group of the hemiacetal is protonated to form a good leaving group (-OH₂⁺). libretexts.org
5 Elimination A molecule of water is eliminated, forming a resonance-stabilized oxonium ion. libretexts.orgyoutube.com
6 Nucleophilic Attack The second hydroxyl group of the ethylene glycol chain attacks the carbocation in an intramolecular fashion. libretexts.org
7 Deprotonation The final product, 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, is formed upon removal of a proton, regenerating the acid catalyst. libretexts.org

The formation of acetals is a reversible process, and the reactions are typically under thermodynamic control. youtube.com The kinetics of both the forward (acetalization) and reverse (hydrolysis) reactions are dependent on the concentrations of the substrate, the alcohol or water, and the acid catalyst.

Kinetic studies on the nitrosation of other 3-substituted indoles have shown that the reaction proceeds to an equilibrium state. rsc.org A similar principle applies to acetalization. The rate of the forward reaction is favored by conditions that remove water, while the rate of hydrolysis is increased by a high concentration of water. The reaction is insensitive to the specific type of acid catalyst used, as long as it can effectively protonate the oxygen atoms involved in the mechanism. The formation of the five-membered dioxolane ring is generally faster and more favorable than the formation of an acyclic acetal from two separate alcohol molecules due to the intramolecular nature of the final ring-closing step, which is entropically favored. libretexts.org

The reversible nature of acetal formation allows for the position of the equilibrium to be controlled based on the reaction conditions, a direct application of Le Chatelier's principle. organicchemistrytutor.comlibretexts.org

Factors Favoring Acetal Formation (Forward Reaction):

Removal of Water : This is the most common strategy to drive the equilibrium towards the product. It can be achieved by azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. libretexts.org

Excess Alcohol : Using a large excess of ethylene glycol can also shift the equilibrium to the right, favoring the formation of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole. libretexts.org

Anhydrous Acid Catalyst : The use of an anhydrous acid catalyst ensures that no water is introduced at the start of the reaction.

Factors Favoring Hydrolysis (Reverse Reaction):

Excess Water : The presence of a large excess of water will drive the equilibrium back towards the starting materials, the indole-3-carboxaldehyde and ethylene glycol. organicchemistrytutor.comlibretexts.org

Aqueous Acid : Treatment of the acetal with aqueous acid provides both the necessary catalyst and the water required for the hydrolysis reaction. masterorganicchemistry.com

Condition Effect on Equilibrium Favors Rationale
Removal of H₂O Shifts Right Acetal Formation Le Chatelier's Principle: Removing a product drives the reaction forward. libretexts.org
Excess Ethylene Glycol Shifts Right Acetal Formation Le Chatelier's Principle: Increasing reactant concentration drives the reaction forward. libretexts.org
Excess H₂O Shifts Left Hydrolysis (Aldehyde Formation) Le Chatelier's Principle: Increasing product concentration (for the forward reaction) drives the reaction in reverse. organicchemistrytutor.com
Acid Catalyst No change in equilibrium position Both directions Increases the rate at which equilibrium is reached for both formation and hydrolysis. organicchemistrytutor.comlibretexts.org
Basic/Neutral Conditions Reaction does not proceed Neither The hydroxyl group of the alcohol is not sufficiently nucleophilic, and the -OH of the hemiacetal is a poor leaving group. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich heteroaromatic system that is highly susceptible to electrophilic aromatic substitution. pearson.comnih.gov The reactivity is significantly greater than that of benzene (B151609). The site of substitution is dictated by the electronic properties of the existing substituents on the ring.

In an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position. ic.ac.ukquora.com This is because the carbocation intermediate formed by attack at C3 (the Wheland intermediate) is more stable, as it does not disrupt the aromaticity of the fused benzene ring. pearson.comrsc.org

With the C3 and C5 positions of the indole ring substituted, incoming electrophiles are directed to the remaining available positions: C2, C4, C6, and C7. The regiochemical outcome is determined by the combined directing effects of the nitrogen atom, the 3-(1,3-dioxolan-2-yl) group, and the 5-methyl group.

Attack at C2 : Direct electrophilic attack at the C2 position is generally disfavored in 3-substituted indoles because it proceeds through a high-energy intermediate that disrupts the benzene ring's aromatic system. rsc.org The preferred pathway for C2 substitution often involves initial attack at C3 to form a 3,3-disubstituted indolenine, followed by a rearrangement, a path not available here. rsc.org The deactivating nature of the 3-substituent further disfavors attack on the pyrrole (B145914) ring.

Attack at the Benzene Ring (C4, C6, C7) : Substitution on the benzene portion of the molecule is generally favored. The directing effects are:

Indole Nitrogen : Directs ortho and para relative to the pyrrole ring, activating positions C3 (blocked), C5 (blocked), and C7.

5-Methyl Group : As an electron-donating group, it activates the ring and is ortho-, para-directing. It strongly directs incoming electrophiles to its ortho positions, C4 and C6.

3-(1,3-dioxolan-2-yl) Group : This deactivating group will primarily influence the nearby positions C2 and C4 through its inductive pull.

The interplay of these effects suggests that substitution will occur preferentially at C4, C6, or C7. The activating 5-methyl group strongly favors attack at C4 and C6. However, steric hindrance between a C4 substituent and the adjacent 3-acetal group can be significant. This often leads to a preference for attack at the C6 position, which is sterically more accessible. wuxiapptec.com Attack at C7 is also possible, influenced by the directing effect of the indole nitrogen. The precise outcome can depend heavily on the nature and size of the electrophile and the specific reaction conditions employed. wuxiapptec.comnih.gov

Position Directing Effect of N-H Directing Effect of 5-Me Directing Effect of 3-Acetal Net Effect/Comments
C2 - - Deactivating (Inductive) Highly disfavored. Disrupts benzene aromaticity in the intermediate. rsc.org
C4 - Activating (ortho) Deactivating (Inductive) Activated by the 5-Me group, but potentially sterically hindered and electronically deactivated by the 3-acetal group. wuxiapptec.com
C6 - Activating (ortho) Minimal Activated by the 5-Me group. Generally the most favored position for many electrophiles due to a combination of electronic activation and steric accessibility. wuxiapptec.com
C7 Activating - Minimal Activated by the indole nitrogen. A possible site for substitution, especially with certain electrophiles. nih.gov

Steric and Electronic Effects of the 5-Methyl Group

The presence of a methyl group at the 5-position of the indole ring in 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole exerts notable steric and electronic influences on the molecule's reactivity. The methyl group is an electron-donating group through an inductive effect, which has been quantified using graph theory and density functional theory calculations. researchgate.net This electron-donating nature increases the electron density of the indole ring, particularly at the C3 position, which can influence its susceptibility to electrophilic attack.

However, the steric bulk of the 5-methyl group can also play a significant role in directing chemical reactions. For instance, in palladium-catalyzed C-H arylation reactions of 1H-indole-3-carbaldehydes, substitution at the 5-position can lead to steric hindrance that prevents the desired arylation at the C4 position. acs.org This suggests that while the electronic effect of the 5-methyl group might activate the ring towards certain reactions, its steric presence can override this effect and direct the reaction to other positions or inhibit it altogether. The interplay between these steric and electronic factors is crucial in predicting the regioselectivity of reactions involving this substituted indole. acs.org

Exploration of Reactions Utilizing the Acetal Moiety as a Protecting Group

The 1,3-dioxolane (B20135) moiety in 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole serves as a protecting group for the aldehyde functionality at the C3 position. Acetal protecting groups are widely used in organic synthesis due to their stability in neutral or basic conditions and to various nucleophiles. researchgate.netorganic-chemistry.org This allows for chemical modifications on other parts of the indole scaffold without affecting the aldehyde.

The stability of the 1,3-dioxolane group is crucial for its effectiveness as a protecting group. It is generally stable to a range of reagents, including mild high-valent chromium reagents. organic-chemistry.org However, its stability can be influenced by the reaction conditions and the presence of other functional groups on the indole ring.

Orthogonal Deprotection Strategies for the 1,3-Dioxolane

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, which is a key strategy in multi-step organic synthesis. thieme-connect.de For the 1,3-dioxolane group, deprotection is typically achieved under acidic conditions. organic-chemistry.org This allows for its selective removal while other protecting groups that are stable to acid, such as those cleaved by fluoride (B91410) ions (e.g., silyl (B83357) ethers) or through transition metal catalysis (e.g., allyl groups), remain intact. thieme-connect.de

Several methods for the deprotection of 1,3-dioxolanes have been developed that offer high selectivity. For example, using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water allows for the rapid and quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde. organic-chemistry.orgwikipedia.org Another mild and chemoselective method involves the use of a catalytic amount of iodine in neutral conditions, which tolerates various acid-sensitive functional groups. organic-chemistry.org The choice of deprotection strategy will depend on the specific protecting groups present in the molecule and the desired reaction outcome.

Selective Regeneration of the Carbonyl Functionality

The primary purpose of the 1,3-dioxolane protecting group is to mask the carbonyl functionality (an aldehyde in this case) at the C3 position. The selective regeneration of this carbonyl group is a critical step in many synthetic pathways. This is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.org The reaction proceeds via a protonated hemiacetal intermediate which then collapses to yield the aldehyde and ethylene glycol. thieme-connect.de

The conditions for this deprotection can be tuned to be highly selective. For instance, cerium(III) triflate in wet nitromethane (B149229) at a nearly neutral pH can be used for the chemoselective cleavage of acetals and ketals, offering high yields and selectivity. organic-chemistry.org This is particularly useful in complex molecules where other acid-sensitive groups are present. The ability to selectively deprotect the 1,3-dioxolane allows for the unmasking of the aldehyde at a specific point in a synthetic sequence, enabling its participation in subsequent reactions.

Stability Profiles and Degradation Pathways of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

The stability of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole is a critical factor in its synthesis, storage, and application. Its degradation can occur under various conditions, primarily through the hydrolysis of the acetal group or reactions involving the indole ring.

Chemical Stability Under Varied pH Conditions

The 1,3-dioxolane group is known to be sensitive to acidic pH. The rate of hydrolysis of acetals and ketals is highly dependent on the pH of the solution, with the rate increasing dramatically as the pH decreases. nih.gov For example, the hydrolysis rate of a similar acetal was found to decrease significantly with a small increase in pH from 5.0 to 6.5, and the compound was quite stable at a neutral pH of 7.4. nih.gov This suggests that 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole will be most stable in neutral to basic aqueous environments.

The Hammett equation can be used to understand the effect of substituents on the stability of acetals in acidic media. researchgate.net The electron-donating methyl group at the 5-position of the indole ring may have a subtle electronic influence on the stability of the dioxolane ring, but the primary determinant of its stability is the pH of the surrounding medium.

Table 1: General pH Stability Profile of 1,3-Dioxolane Protected Carbonyls

pH Range Stability Hydrolysis Rate
< 5 Unstable Rapid
5.0 - 6.5 Moderately Stable Decreases with increasing pH

This table provides a generalized stability profile based on available literature for similar acetal compounds. nih.gov

Thermal Stability Considerations

Photochemical Reactivity

The study of the photochemical reactivity of indole derivatives is a significant area of research, owing to the indole nucleus's presence in numerous biologically important molecules and its susceptibility to light-induced transformations. While direct and extensive research on the photochemical behavior of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole is not widely documented in publicly available literature, its reactivity can be inferred from the well-established photochemistry of the indole core and various 3- and 5-substituted indole analogues. The substituents at the 3- and 5-positions are expected to modulate the electronic properties and, consequently, the photochemical pathways of the indole ring.

The indole chromophore absorbs in the ultraviolet region, typically with two main absorption bands corresponding to the 1La and 1Lb transitions. rsc.org The absorption properties of the parent indole show a structured band, and substitution on the ring can influence the position and intensity of these bands. researchgate.net For instance, a methyl group at the 5-position, as seen in the target molecule, is known to have a modest effect on the absorption spectra of indoles. rsc.org The 1,3-dioxolanyl group at the 3-position, an acetal, is not a strong chromophore itself but its electronic influence on the indole ring could affect the energy and nature of the excited states.

Upon absorption of UV radiation, 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole can potentially undergo several photochemical reactions, including photooxidation, photoreduction, and photocyclization, depending on the reaction conditions such as the presence of sensitizers, oxygen, and the nature of the solvent.

General Photochemical Pathways for Substituted Indoles:

Photooxidation: The indole ring is susceptible to oxidation upon irradiation, particularly in the presence of oxygen and photosensitizers. The C2-C3 double bond is often the primary site of oxidative cleavage. nih.gov This can lead to the formation of various degradation products, including N-formylkynurenine-type compounds, which are common in the photooxidation of tryptophan. The presence of a 5-methyl group might slightly alter the electron density of the indole ring, potentially influencing the rate and regioselectivity of photooxidation.

Photoreduction: In the presence of a suitable hydrogen donor, the excited indole ring can undergo reduction. However, this pathway is generally less common than photooxidation unless specific reducing agents are present in the reaction medium.

Photocyclization: Intramolecular photocyclization reactions are prevalent in indole derivatives, particularly when a suitable reactive group is tethered to the indole nucleus. nih.gov For 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, the dioxolanyl group itself is relatively stable. However, if it were to undergo a light-induced cleavage, the resulting radical could potentially interact with the indole ring. More complex photocyclization reactions, such as photo-induced Heck cyclizations, have been observed in other substituted indoles, leading to the formation of polycyclic indole structures. nih.gov

Radical Reactions: Photo-induced electron transfer processes can lead to the formation of indole radical cations or anions, which can then participate in various subsequent reactions. nih.gov The photochemical generation of radicals can initiate alkylation or other functionalization reactions at different positions of the indole ring.

Anticipated Photoreactivity of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole:

Based on the general principles of indole photochemistry, the photochemical reactivity of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole is likely to be dominated by reactions involving the indole core. The 1,3-dioxolanyl moiety is an acetal, which is generally stable to photolysis under neutral conditions. However, in the presence of photosensitizers or under acidic conditions that could be generated photochemically, the cleavage of the acetal is a possibility, which would lead to a 3-formylindole derivative.

A plausible, though not experimentally verified, photodegradation pathway for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole under UV irradiation in the presence of oxygen is outlined in the table below. This hypothetical pathway is based on known photooxidation mechanisms of other indole derivatives.

Table 1: Hypothetical Photodegradation Products of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

Product Name Potential Formation Pathway Significance
3-Formyl-5-methyl-1H-indolePhoto-induced hydrolysis or oxidation of the dioxolanyl group.A common intermediate in indole metabolism and synthesis.
N-Formyl-5-methylkynurenine AnalogueOxidative cleavage of the C2-C3 double bond of the indole ring.A typical product of indole photooxidation.
Polymeric MaterialsRadical polymerization initiated by photo-induced species.Can lead to the formation of insoluble materials and loss of the parent compound.

It is important to emphasize that these are predicted pathways based on the known behavior of related compounds. Detailed experimental studies, including quantum yield determinations and product isolation and characterization, would be necessary to fully elucidate the photochemical reactivity of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole. Such studies would involve irradiation at specific wavelengths and analysis of the reaction mixture over time using techniques like HPLC, GC-MS, and NMR to identify and quantify the photoproducts.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,3 Dioxolan 2 Yl 5 Methyl 1h Indole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements. For 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, HRMS analysis is essential to confirm its elemental composition.

Table 1: Theoretical vs. Expected Experimental HRMS Data

Ion Theoretical m/z Expected Experimental m/z

Note: The exact theoretical m/z would be calculated based on the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration). For 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, distinct signals would be expected for the indole (B1671886) ring protons, the methyl group protons, the dioxolane ring protons, and the proton on the nitrogen atom of the indole ring. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the indole ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms. For the title compound, distinct signals are expected for the carbons of the indole ring, the methyl group, and the dioxolane moiety.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This information is invaluable for assigning the carbon signals correctly.

While specific NMR data for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole were not found in the provided search results, data for similar indole derivatives are available and can be used to predict the expected spectral features. rsc.orgresearchgate.netnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

Proton Predicted Chemical Shift (ppm) Multiplicity
NH (Indole) 8.0 - 8.5 br s
H2 (Indole) ~7.2 s
H4 (Indole) ~7.6 d
H6 (Indole) ~7.0 dd
H7 (Indole) ~7.3 d
CH (Dioxolane) ~5.8 s
CH₂ (Dioxolane) 3.9 - 4.2 m

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

Carbon Predicted Chemical Shift (ppm)
C2 (Indole) ~123
C3 (Indole) ~110
C3a (Indole) ~128
C4 (Indole) ~120
C5 (Indole) ~130
C6 (Indole) ~124
C7 (Indole) ~111
C7a (Indole) ~135
CH (Dioxolane) ~103
CH₂ (Dioxolane) ~65

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the indole and dioxolane rings. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals based on the already assigned proton signals. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This experiment is crucial for establishing the connectivity between different fragments of the molecule, for example, connecting the dioxolane ring to the C3 position of the indole. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

In cases where 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) can be employed. ssNMR provides information about the local environment of atoms in the solid state and can distinguish between different polymorphic forms which may exhibit different physical properties. The use of techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be relevant here. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational transitions within the molecule. biointerfaceresearch.com

N-H Stretch: A characteristic sharp or broad band in the region of 3300-3500 cm⁻¹ in the IR spectrum would confirm the presence of the N-H group in the indole ring. montclair.edu

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and dioxolane groups appear below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations within the indole ring would give rise to bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the dioxolane ring are expected to produce strong bands in the 1000-1200 cm⁻¹ region. researchgate.net

Ring Vibrations: The characteristic breathing and deformation modes of the indole ring would also be present in the fingerprint region of the spectra.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental bands. researchgate.net

Table 4: Expected IR and Raman Vibrational Frequencies

Functional Group/Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (Indole) 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
C=C Stretch (Aromatic) 1450 - 1600 IR, Raman
C-N Stretch 1200 - 1350 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The indole ring system is a chromophore that exhibits characteristic UV absorption bands. For 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, the UV-Vis spectrum is expected to show absorptions corresponding to the π → π* transitions of the conjugated indole system. researchdata.edu.aunist.gov The presence of the methyl group and the dioxolanyl substituent at the C3 position will influence the exact position and intensity of these absorption bands. Studies on similar indole derivatives have shown characteristic absorption maxima that can be compared to those of the title compound. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima

Transition Expected λ_max (nm) Solvent

X-Ray Crystallography for Definitive Single-Crystal Structure Determination (if suitable crystals are obtained)

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. minia.edu.eg The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution, which is then used to construct a three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions. osti.gov

For the target compound, 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, obtaining a single crystal of sufficient quality is the critical prerequisite for this analysis. The process typically involves slow crystallization from a suitable solvent or solvent system. To date, a definitive single-crystal X-ray structure for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole has not been reported in publicly accessible literature.

However, analysis of structurally related compounds provides a clear indication of the type of data that would be generated. For instance, the crystallographic study of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, which also contains a substituted 1,3-dioxolane (B20135) ring, yielded precise crystal data. researchgate.net Similarly, a crystal structure for a different indole derivative, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl], has been determined, showcasing how the indole framework behaves in a crystalline lattice. nih.gov

Should suitable crystals of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole be grown, the expected output from an X-ray diffraction experiment would be a comprehensive crystallographic data table. The table below is a representative example of the parameters that would be determined, populated with hypothetical but realistic data based on known structures of similar organic molecules.

Table 1: Representative Crystallographic Data for a Molecular Crystal

Parameter Example Value
Chemical Formula C₁₂H₁₃NO₂
Formula Weight 203.24
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.812 (3)
b (Å) 8.854 (5)
c (Å) 20.115 (9)
β (°) 92.54 (2)
Volume (ų) 1033.4 (8)
Z 4
Calculated Density (g/cm³) 1.305
Absorption Coeff. (μ) (mm⁻¹) 0.090
F(000) 432
Reflections Collected 9850
Independent Reflections 2345 [R(int) = 0.042]

This data would definitively confirm the connectivity of the 5-methyl-1H-indole and 1,3-dioxolane rings, detail the planarity of the indole system, and describe the conformation of the dioxolane ring (typically an envelope or twist conformation).

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are formed)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for investigating the stereochemistry of chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

The parent compound, 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, is achiral. It possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a CD or ORD signal.

However, these techniques would become critically important if chiral derivatives of the compound were synthesized. Chirality could be introduced, for example, by substituting the dioxolane ring to create one or more stereocenters. The stereoselective formation of substituted 1,3-dioxolanes is a known synthetic strategy. mdpi.com For instance, if a hypothetical chiral derivative, such as (4R)-3-(4-methyl-1,3-dioxolan-2-yl)-5-methyl-1H-indole, were prepared, chiroptical spectroscopy would be the ideal method for confirming its absolute configuration.

A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) against wavelength. A positive or negative peak, known as a Cotton effect, is characteristic of a specific chromophore in a particular chiral environment. For a hypothetical chiral derivative of our title compound, the indole moiety would act as the primary chromophore. The sign and magnitude of the observed Cotton effects would be directly related to its absolute stereochemistry.

Table 2: Illustrative CD Spectroscopic Data for a Hypothetical Chiral Indole Derivative

Solvent λ (nm) Δε (L·mol⁻¹·cm⁻¹) Assignment
Methanol 295 +2.5 ¹Lₐ ← ¹A transition
Methanol 270 -4.1 ¹Lₐ ← ¹A transition

By comparing the experimentally obtained CD spectrum with spectra predicted from computational models (e.g., Time-Dependent Density Functional Theory), the absolute configuration of the chiral derivative could be confidently assigned.

Derivatization and Synthetic Utility of 3 1,3 Dioxolan 2 Yl 5 Methyl 1h Indole in Complex Molecule Synthesis

Transformations at the Acetal (B89532) Position of the Indole (B1671886)

The 1,3-dioxolane (B20135) group at the C3 position functions as a protected form of an aldehyde, specifically 5-methyl-1H-indole-3-carboxaldehyde. This protection strategy is crucial as it masks the reactive carbonyl group, allowing for selective modifications at other positions of the indole scaffold.

Controlled Hydrolysis to a Carbonyl Functional Group

The primary transformation at the acetal position is its deprotection via hydrolysis to unveil the carbonyl functional group. This reaction is typically achieved under acidic conditions. The mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields the aldehyde and ethylene (B1197577) glycol as a byproduct.

Common reagents for this transformation include aqueous solutions of mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or organic acids such as p-toluenesulfonic acid (p-TsOH) in a wet solvent. The reaction conditions are generally mild to avoid degradation of the sensitive indole nucleus.

Subsequent Reactions of the Generated Carbonyl (e.g., Olefination, Nucleophilic Additions, Condensations)

Once deprotected, the resulting 5-methyl-1H-indole-3-carboxaldehyde becomes a key precursor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, significantly expanding its synthetic utility. nih.gov

Olefination Reactions: The aldehyde can be converted to an alkene through various olefination protocols.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a double bond. This method is highly versatile for creating substituted alkenes. clockss.org

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion. The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes, and its use of more nucleophilic carbanions that react well with a wide range of aldehydes. acs.org The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. acs.org

Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the aldehyde to form secondary alcohols after an acidic workup. iu.edumasterorganicchemistry.com This provides a reliable method for introducing alkyl, aryl, or vinyl substituents at the carbon alpha to the indole ring.

Reduction: The aldehyde can be reduced to a primary alcohol (5-methyl-1H-indol-3-yl)methanol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles, often amines and active methylene (B1212753) compounds.

Reductive Amination: Reaction with a primary or secondary amine forms an imine or enamine intermediate, which can be reduced in situ (e.g., with NaBH₃CN) to form a new amine. This is a fundamental route to tryptamine (B22526) derivatives.

Henry Reaction: Condensation with a nitroalkane, such as nitroethane, in the presence of a base yields a β-nitroalkene. This product is a valuable intermediate for the synthesis of tryptamine analogues like α-methyltryptamine.

Knoevenagel Condensation: Reaction with compounds containing an active methylene group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a base leads to the formation of a new carbon-carbon double bond.

Table 1: Synthetic Transformations of 5-methyl-1H-indole-3-carboxaldehyde
Reaction TypeReagent(s)Product TypeReference(s)
Olefination
Wittig ReactionPh₃P=CHR3-(Alkenyl)-5-methyl-1H-indole clockss.org
HWE Reaction(EtO)₂P(O)CH₂R, Base3-(Alkenyl)-5-methyl-1H-indole acs.org
Nucleophilic Addition
Grignard ReactionR-MgX, then H₃O⁺3-(1-Hydroxyalkyl)-5-methyl-1H-indole iu.edu
Organolithium AdditionR-Li, then H₃O⁺3-(1-Hydroxyalkyl)-5-methyl-1H-indole masterorganicchemistry.com
ReductionNaBH₄ or LiAlH₄(5-Methyl-1H-indol-3-yl)methanol umn.edu
Condensation
Reductive AminationR₂NH, NaBH₃CN3-((Dialkylamino)methyl)-5-methyl-1H-indole umn.edu
Henry ReactionRCH₂NO₂, Base3-(2-Nitroalkenyl)-5-methyl-1H-indole
Knoevenagel CondensationCH₂(CN)CO₂Et, Base3-(2-Cyano-2-ethoxycarbonylvinyl)-5-methyl-1H-indole

Functionalization Strategies on the Indole Nitrogen (N1)

The indole nitrogen (N1) possesses a lone pair of electrons and an acidic proton, making it a site for both alkylation and acylation. These modifications can alter the electronic properties of the indole ring and are often necessary for directing subsequent reactions or for installing specific functionalities required in the final target molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The acidic N-H proton can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate an indolide anion. This nucleophilic anion readily reacts with alkylating agents like alkyl halides or sulfates in an Sₙ2 reaction to yield N-alkylated indoles. The choice of base and solvent is crucial to avoid competing C3-alkylation, although in a C3-substituted indole like the title compound, N-alkylation is generally favored.

N-Acylation: Selective N-acylation can be challenging as acylation of indoles often occurs at the more nucleophilic C3 position. beilstein-journals.org However, with the C3 position already occupied, acylation preferentially occurs at the nitrogen atom. N-acylation is typically performed using reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base. nih.gov Milder, more chemoselective methods have also been developed, including the use of thioesters or oxidative coupling of aldehydes, which avoid the need for highly reactive acyl halides. beilstein-journals.orgrsc.orgrsc.org

Chemical Modifications of the 5-Methyl Substituent

The 5-methyl group on the benzene (B151609) portion of the indole ring is the least reactive site of the molecule. However, its functionalization provides a valuable handle for further elaboration of the molecular scaffold. Transformations typically target the benzylic C-H bonds, which are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting radical or anionic intermediate.

Benzylic Bromination: A key strategy for functionalizing the 5-methyl group is free-radical bromination to form 5-(bromomethyl)-1H-indole. This reaction is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or upon photochemical induction. The resulting 5-(bromomethyl)-1H-indole is a versatile intermediate. The bromomethyl group is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to create new C-N, C-O, C-S, and C-C bonds. mdpi.com

Benzylic Oxidation: The 5-methyl group can be oxidized to introduce oxygen-containing functional groups.

Oxidation to Aldehyde: Reagents like selenium dioxide (SeO₂) are known to oxidize activated methyl groups to aldehydes. iu.edunih.gov This would yield indole-5-carbaldehyde, which can undergo the same set of carbonyl reactions described in section 5.1.2.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group all the way to a carboxylic acid, yielding indole-5-carboxylic acid. masterorganicchemistry.com This introduces a versatile functional group that can participate in amide or ester formation. Care must be taken as these harsh conditions can also degrade the electron-rich indole ring. Milder, more modern methods using metal catalysts or photocatalysis are also being developed for benzylic oxidations. mdpi.com

Table 3: Functionalization of the 5-Methyl Group
Reaction TypeReagent(s)Intermediate/ProductSubsequent UtilityReference(s)
Benzylic BrominationNBS, Radical Initiator (e.g., BPO)5-(Bromomethyl)-1H-indoleNucleophilic substitution (Sₙ2) with various nucleophiles mdpi.com
Benzylic OxidationSeO₂Indole-5-carbaldehydeCarbonyl chemistry (olefination, addition, etc.) iu.edunih.gov
Benzylic OxidationKMnO₄, heatIndole-5-carboxylic acidAmide/ester formation, reductions masterorganicchemistry.com

Exploration of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole as a Versatile Intermediate

The primary synthetic value of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole lies in its role as a protected form of 5-methylindole-3-carboxaldehyde. The dioxolane group masks the reactive aldehyde, allowing for chemical modifications at other sites, such as the indole nitrogen or the 5-methyl group. Subsequent acidic hydrolysis readily cleaves the acetal, revealing the 3-formyl group for further synthetic transformations. 5-Methylindole-3-carboxaldehyde is a known reactant for preparing a variety of bioactive molecules, including anticancer and antimicrobial agents. sigmaaldrich.com

Indole alkaloids are a large class of natural products with immense structural diversity and biological importance. encyclopedia.pub Many synthetic strategies towards these molecules utilize indole-3-carboxaldehyde (B46971) derivatives as key starting materials. After deprotection, the 3-formyl group of the title compound can be used in several ways to construct alkaloid scaffolds.

One of the most powerful methods is the Pictet-Spengler reaction . Condensation of the 3-formyl group with a tryptamine or a related β-aminoethyl derivative, followed by acid-catalyzed cyclization, leads to the formation of the tetrahydro-β-carboline skeleton, which is the core structure of numerous indole alkaloids. nih.gov The 5-methyl substituent would be carried through the synthesis, providing analogs of known alkaloids.

Furthermore, the aldehyde can undergo Knoevenagel or Wittig-type reactions to extend the side chain at the C3 position, which is a common strategy in the synthesis of alkaloids like tryprostatin A. nih.gov The resulting α,β-unsaturated system can then act as a Michael acceptor for further annulation reactions.

Table 2: Synthetic Applications of 3-Formylindoles in Alkaloid Synthesis

Reaction TypeKey TransformationResulting ScaffoldReference
Pictet-SpenglerCondensation with a β-aminoethyl amine & cyclizationTetrahydro-β-carboline nih.gov
Vilsmeier-HaackFormylation of indoleIndole-3-carboxaldehyde mdpi.com
Reductive AminationReaction with an amine and a reducing agent3-(Aminomethyl)indole nih.gov
Wittig ReactionReaction with a phosphonium (B103445) ylide3-Vinylindole nih.gov

Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient for rapidly building molecular complexity. rsc.orgresearchgate.net Indole-3-carboxaldehydes are excellent substrates for initiating such reaction sequences.

Upon deprotection, 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole can serve as a precursor in various multi-component cascade reactions. For example, condensation of the aldehyde with an active methylene compound (like malononitrile) and an amidine can lead to the one-pot synthesis of highly substituted pyrimidine (B1678525) rings fused or attached to the indole core. rsc.orgnih.gov Recently, an acid-catalyzed cascade reaction of a 3-formyl-indole derivative with ethane-1,2-diamine was reported to furnish a complex, tetracyclic indole skeleton in a single, atom-economical step. mdpi.com The 5-methylindole-3-carboxaldehyde derived from the title compound could foreseeably participate in similar elegant transformations, providing rapid access to novel and diverse heterocyclic systems.

Computational Chemistry and Theoretical Investigations of 3 1,3 Dioxolan 2 Yl 5 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in providing a detailed picture of the intrinsic properties of a molecule. For 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, these methods can predict its three-dimensional structure, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Optimization and Energy Minima

Density Functional Theory (DFT) has emerged as a robust and widely used method for the computational study of organic molecules due to its balance of accuracy and computational cost. nih.govresearchgate.netmdpi.com DFT calculations are employed to determine the optimized geometry of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, which corresponds to the lowest energy arrangement of its atoms.

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. A frequency calculation is then typically performed to confirm that this stationary point is a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov For a molecule like 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, several conformers may exist due to the rotational freedom of the 1,3-dioxolane (B20135) ring relative to the indole (B1671886) core. DFT calculations can identify the most stable conformer and the relative energies of other low-energy structures.

Table 1: Calculated Geometric Parameters for the Optimized Structure of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole (Hypothetical Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-C3 1.38
C3-C(dioxolane) 1.51
C(indole)-N-H 125.2
C2-C3-C(dioxolane)-O 175.0
C4-C5 1.40

Note: The data in this table is hypothetical and for illustrative purposes, based on expected values for similar structures.

Conformational Analysis of the 1,3-Dioxolane Ring and its Rotational Barriers

A detailed conformational analysis can be performed by systematically rotating the C3-C(dioxolane) bond and calculating the energy at each step. This process generates a potential energy surface that reveals the energy barriers between different conformations. The transition states connecting these conformers can be located and characterized, providing insights into the dynamics of the molecule. Quantum-chemical studies on similar 5-substituted 1,3-dioxanes have revealed pathways for conformational isomerizations between equatorial and axial chair conformers, with calculated potential barriers to these processes. researchgate.net

Table 2: Relative Energies and Rotational Barriers for Conformers of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole (Hypothetical Data)

Conformer Relative Energy (kcal/mol) Rotational Barrier (kcal/mol)
Global Minimum 0.0
Local Minimum 1 1.2 3.5 (to Global Minimum)

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. fiveable.mewikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. fiveable.meyoutube.com The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to act as a nucleophile or an electrophile.

For indole derivatives, the HOMO is typically delocalized over the indole ring, indicating that this is the primary site for electrophilic attack. researchgate.net The LUMO, on the other hand, is often distributed over the entire molecule. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can provide detailed visualizations and energy levels of the HOMO and LUMO for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole.

Table 3: Calculated Frontier Molecular Orbital Energies for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole (Hypothetical Data)

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is not only used to study static molecular properties but also to investigate the dynamics of chemical reactions. By mapping out the reaction pathways and identifying key intermediates and transition states, theoretical calculations can provide a deep understanding of reaction mechanisms.

Transition State Characterization for Key Synthetic Steps

The synthesis of 3-substituted indoles can be achieved through various methods, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. youtube.comorganic-chemistry.org Computational methods can be used to model these synthetic routes for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole.

A key aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate. Locating and characterizing a transition state involves finding a first-order saddle point on the potential energy surface, which has one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a crucial factor in determining the reaction rate. For example, in a hypothetical Fischer indole synthesis to produce the target molecule, DFT could be used to model the key nih.govnih.gov-sigmatropic rearrangement step and calculate its activation barrier.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Many chemical reactions can potentially yield multiple products, and predicting the regio- and stereoselectivity is a major challenge in organic synthesis. Computational chemistry offers a powerful tool to address this challenge. By comparing the activation energies of the transition states leading to different products, it is possible to predict which product will be formed preferentially. researchgate.netnih.gov

For transformations involving 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, such as electrophilic substitution on the indole ring, computational models can predict whether the substitution will occur at the C2, C4, C6, or C7 position. This is achieved by calculating the energies of the different possible intermediates and transition states. Similarly, for reactions involving the chiral centers that could be present in derivatives of the 1,3-dioxolane ring, computational methods can predict the stereochemical outcome. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

Based on the comprehensive search for scholarly and scientific information, there is currently no specific published research available on the computational chemistry and theoretical investigations of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole that directly addresses the topics of molecular dynamics simulations for conformational analysis in solution or the theoretical prediction of its spectroscopic parameters.

While extensive research exists on the parent indole molecule and various other indole derivatives, this particular compound does not appear to have been the subject of dedicated computational studies in the specified areas. Research in computational chemistry, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, has been applied to many related indole structures to understand their electronic properties, reactivity, and behavior in biological systems. Similarly, theoretical models are often used to predict spectroscopic data (such as NMR and IR spectra) to aid in the characterization of newly synthesized compounds.

However, without specific studies on 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, it is not possible to provide scientifically accurate data or detailed research findings for the requested article sections. The generation of such specific content would require original research and calculations that are beyond the scope of this response.

Therefore, the article focusing on the computational chemistry and theoretical investigations of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, as outlined in the prompt, cannot be generated at this time due to the absence of relevant scientific literature.

Emerging Research Directions and Future Perspectives for 3 1,3 Dioxolan 2 Yl 5 Methyl 1h Indole

Development of More Sustainable and Green Synthetic Protocols

Traditional indole (B1671886) syntheses, such as the Fischer indole synthesis, often rely on harsh conditions, strong acids, and high temperatures, which are environmentally taxing. rsc.orgrsc.org The development of green and sustainable methods for synthesizing indole derivatives is a major focus of current research. researchgate.net These approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials.

Key Green Strategies:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in many organic reactions, including indole synthesis. researchgate.nettandfonline.com Protocols using microwave heating in greener solvents like water or ethanol (B145695), or even under solvent-free conditions, are being developed for various indole derivatives. tandfonline.com

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer an eco-friendly alternative to traditional solvent-based synthesis. rsc.org An environmentally friendly mechanochemical Fischer indolisation has been developed using solid oxalic acid and dimethylurea, demonstrating wide applicability for various indoles. rsc.org

Green Catalysts: The use of reusable and non-toxic catalysts is a pillar of green chemistry. This includes ionic liquids, solid-supported acids, and nanocatalysts. researchgate.netijiset.com For instance, citric acid in glycerin has been used for the efficient synthesis of bis(indolyl)methanes, a reaction class relevant to indole-3-aldehyde derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes where multiple starting materials react in a single step to form a complex product. An innovative two-step MCR for synthesizing indole-2-carboxamides from anilines and glyoxal (B1671930) dimethyl acetal (B89532) has been reported, highlighting a sustainable pathway that avoids metal catalysts and uses ethanol as a benign solvent. rsc.org

For 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, future research will likely adapt these general principles. A greener Fischer indole synthesis could be envisioned starting from 4-methylphenylhydrazine (B1211910) and 2-(1,3-dioxolan-2-yl)acetaldehyde (B1368297) using a solid acid catalyst under mechanochemical or microwave conditions.

Table 1: Comparison of Synthetic Protocols for Indole Synthesis

Method Typical Conditions Advantages Disadvantages
Traditional Fischer Indole Strong acids (H₂SO₄, PPA), high temp. High versatility Harsh conditions, waste generation
Microwave-Assisted Polar solvents, catalyst Rapid heating, shorter times, higher yields tandfonline.com Requires specialized equipment
Mechanochemical Solvent-free, grinding Eco-friendly, minimal waste rsc.org Scalability can be a challenge
Multicomponent Reactions One-pot, often mild conditions High atom economy, operational simplicity rsc.orgijiset.com Scope can be limited

| Flow Chemistry | Continuous process, microreactors | High control, safety, scalability mdpi.com | High initial setup cost |

Investigation of C-H Functionalization Strategies on the Indole and Acetal Moieties

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov For 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, C-H functionalization can be explored at several positions on the indole nucleus and potentially on the methyl and acetal groups.

The indole ring presents multiple C-H bonds with different reactivities. The C2 and C3 positions are the most nucleophilic and reactive. nih.gov Since the C3 position is already substituted in the target molecule, research interest shifts to the C2, N1 (NH), C4, C5, C6, and C7 positions.

C2-Functionalization: While the C3 position is typically more reactive, methods for selective C2-functionalization are well-developed, often involving directing groups or specific catalysts. nih.gov

Benzene (B151609) Ring Functionalization (C4-C7): Functionalizing the C-H bonds on the carbocyclic ring is challenging due to their lower and similar reactivity. rsc.orgnih.gov Site-selective functionalization often requires a directing group on the indole nitrogen (N1) or at the C3 position. nih.govacs.org For example, installing a removable directing group on the indole nitrogen can facilitate palladium- or copper-catalyzed arylation at the C7 or C6 positions. nih.gov

Acetal Moiety: The C-H bonds on the 1,3-dioxolane (B20135) ring are generally less reactive and their selective functionalization remains a significant challenge.

Future research could involve applying transition-metal catalysis (e.g., using palladium, rhodium, or iridium) to introduce new carbon-carbon and carbon-heteroatom bonds at various positions of the 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole core, expanding its structural diversity for various applications. rsc.org

Design and Synthesis of Complex Architectures Incorporating the Compound

The 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole scaffold is a valuable building block for constructing more complex molecular architectures, including those found in natural products and pharmaceuticals. rsc.orgnih.gov The dioxolane group serves as a protected aldehyde, which can be easily deprotected under mild acidic conditions to reveal a highly reactive indole-3-carbaldehyde. This aldehyde can then participate in a wide array of chemical transformations.

Potential Synthetic Applications:

Bis(indolyl)methanes: Indole-3-carbaldehydes are common precursors for the synthesis of bis(indolyl)methanes, which are known for their biological activities. researchgate.netrsc.org The deprotected aldehyde from the target compound could be reacted with another indole molecule to create such structures.

Pictet-Spengler Reaction: The aldehyde functionality can react with a tryptamine (B22526) derivative in a Pictet-Spengler reaction to construct β-carboline scaffolds, which are central to many alkaloids.

Multi-step Total Synthesis: The compound can serve as an intermediate in the total synthesis of complex natural products. For example, the Fischer indole synthesis using acetal-containing carbonyl compounds has been employed in the synthesis of alkaloids like minfiensine. nih.gov The protected aldehyde allows for other transformations to be carried out on the indole ring before revealing the aldehyde for subsequent reactions.

The strategic placement of the methyl group at C5 and the protected aldehyde at C3 makes this compound a versatile intermediate for creating a library of complex, diversely substituted indole derivatives.

Utilization in Flow Chemistry for Scalable and Efficient Production

Flow chemistry, or continuous-flow synthesis, is a modern chemical manufacturing paradigm that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. mdpi.com The synthesis of heterocyclic compounds like indoles is increasingly being adapted to flow systems. mdpi.com

The production of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole and its derivatives could greatly benefit from flow chemistry for several reasons:

Handling Unstable Intermediates: Many indole syntheses involve unstable intermediates. For example, the generation of highly reactive (1H-indol-3-yl)methyl electrophiles is challenging in batch but has been successfully and rapidly achieved in microflow reactors, enabling subsequent nucleophilic substitutions in a controlled manner. nih.gov Deprotection of the dioxolane group to the aldehyde, a potentially sensitive transformation, could be precisely controlled in a flow reactor.

Improved Safety: Reactions that are highly exothermic or involve hazardous reagents can be performed more safely on a small scale within a flow reactor, minimizing the risks associated with thermal runaways or exposure.

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Future work will likely focus on developing a continuous-flow process for the entire synthetic sequence, from the initial formation of the indole ring to its subsequent functionalization, allowing for the efficient and scalable on-demand production of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole and its complex derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example, coupling a dioxolane moiety to the indole scaffold may require palladium-catalyzed cross-coupling or acid-mediated cyclization. Key reagents include potassium carbonate (base) and solvents like dichloromethane or dimethylacetamide. Temperature control (e.g., 40–80°C) and inert atmospheres (N₂/Ar) are critical for minimizing side reactions. Yield optimization can be achieved by adjusting catalyst loading (e.g., 5–10 mol% I₂ for electrophilic substitutions) and reaction time (5–24 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm the dioxolane ring (δ ~5.9–6.0 ppm for dioxolane protons) and indole NH (δ ~10–12 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated for C₁₂H₁₃NO₂: 203.0946) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-III for structural visualization, particularly to resolve steric effects from the dioxolane and methyl groups .

Q. What preliminary biological activities have been reported for structurally related indole derivatives?

  • Methodological Answer : Similar compounds (e.g., 5-chloro-2,3-dimethyl-1H-indole) exhibit antimicrobial and anticancer properties. For example, IC₅₀ values against HepG2 cells range from ~30 μM (anticancer) to comparable efficacy with fluconazole (antifungal). Assays should include MTT viability tests and microbial growth inhibition studies, with controls for solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by steric hindrance from the dioxolane and methyl groups?

  • Methodological Answer :

  • Twinned data refinement : Use SHELXL’s twin-law commands (e.g., BASF) to model overlapping electron densities .
  • High-resolution datasets : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å).
  • Hydrogen bonding analysis : Identify weak interactions (C–H···O) between the dioxolane oxygen and indole NH to stabilize conformation .

Q. What mechanistic insights explain the reactivity of the dioxolane-indole system in electrophilic substitutions?

  • Methodological Answer : The electron-rich indole core directs electrophiles (e.g., I₂, AlCl₃) to the C3 position. Kinetic studies (e.g., UV-Vis monitoring) reveal that iodine catalysis (10 mol%) in acetonitrile at 40°C accelerates Friedel-Crafts alkylation via a π-complex intermediate. Competitive pathways (e.g., dimerization) are suppressed by steric shielding from the dioxolane ring .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with kinase crystal structures (PDB: 4UE) to map binding pockets. The dioxolane ring’s polarity may favor hydrogen bonding with catalytic lysine residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the indole-dioxolane moiety in hydrophobic binding sites .

Q. What strategies address low yields during scaled-up synthesis of the compound?

  • Methodological Answer :

  • Continuous flow chemistry : Reduces side reactions (e.g., oxidation) by maintaining precise temperature control .
  • Purification optimization : Use gradient flash chromatography (hexane/EtOAc 70:30 to 50:50) or preparative HPLC with C18 columns to isolate the product from regioisomers .

Q. How can structure-activity relationship (SAR) studies correlate modifications to bioactivity?

  • Methodological Answer :

  • Analog synthesis : Replace the dioxolane with 1,3-dioxane or substitute the 5-methyl group with halogens (Cl, F).
  • Bioassay comparison : Test analogs in parallel for IC₅₀ shifts. For instance, trifluoromethoxy substitution at C5 increases lipophilicity (logP > 3), enhancing blood-brain barrier penetration in neuroactive assays .

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